3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3-Bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted at the 5-position with a 3-nitrophenyl group. The benzamide moiety carries a bromo substituent at the 3-position, which contributes to its electronic and steric properties.
Properties
IUPAC Name |
3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O3S/c16-11-5-1-3-9(7-11)13(21)17-15-19-18-14(24-15)10-4-2-6-12(8-10)20(22)23/h1-8H,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMPKCSBVCVFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Bromination: The bromine atom is introduced through bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: The final step involves coupling the thiadiazole derivative with 3-bromobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Chemical Reactions Analysis
3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of thiadiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituents on the Benzamide Ring
The benzamide ring’s substituents significantly influence physicochemical and biological properties:
- For instance, 3-chloro and 4-chloro derivatives (e.g., 4b, 4c in ) exhibit distinct NMR chemical shifts due to differing inductive effects, with chloro being less electron-withdrawing than bromo .
- Methoxy substituent : 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) introduces steric bulk and electron-donating effects, which may reduce reactivity compared to the bromo-nitro combination .
Substituents on the Thiadiazole Ring
The 5-position of the thiadiazole ring is critical for modulating activity:
- Ethylsulfanyl group : 4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide () incorporates a sulfur-containing substituent, increasing lipophilicity and possibly improving membrane permeability .
Spectral Data Comparison
- 1H NMR : The nitro group in the target compound causes deshielding of adjacent protons, similar to 2-(4-fluoro-3-nitrophenyl)imidazo[2,1-b]-1,3,4-thiadiazole (), which shows aromatic proton shifts at δ 7.8–8.5 ppm .
- IR spectroscopy : The C=O stretch in benzamide derivatives (e.g., 1660–1680 cm⁻¹ in ) is consistent across analogues, while N-H stretches vary with substituent electronic effects .
Biological Activity
3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound belonging to the thiadiazole class. Its unique structure, characterized by a bromine atom, a thiadiazole ring, and a benzamide moiety, suggests potential biological activities. This article reviews the compound's biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 451.3 g/mol. The compound features a bromine atom and a nitrophenyl group, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.3 g/mol |
| Density | 1.535 g/cm³ |
| Boiling Point | 445 °C |
The biological activity of this compound is attributed to its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The detailed mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Receptor Interaction : It may interact with growth factor receptors like EGFR and HER-2, which are crucial in breast cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. A notable study demonstrated that related compounds exhibited significant anti-proliferation effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), SK-BR-3 (HER2-positive breast cancer), A549 (lung cancer).
- Results : Compounds showed IC50 values indicating strong inhibitory effects on cancer cell growth while sparing normal cells.
In one study, derivatives were tested for their ability to inhibit EGFR and HER-2 kinase activities. The results indicated that certain derivatives had promising anti-proliferative effects against breast cancer cells while exhibiting minimal toxicity towards normal cells .
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Thiadiazole derivatives have been studied for their effectiveness against various bacterial and fungal strains. Preliminary data suggest that this compound may exhibit:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Potential efficacy against common fungal pathogens.
Case Study 1: Breast Cancer Treatment
A study focused on the synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives found that compounds similar to this compound could inhibit the proliferation of breast cancer cells (MCF-7) effectively. The mechanism involved the inhibition of EGFR and HER-2 pathways .
Case Study 2: Antimicrobial Testing
In another investigation, various thiadiazole compounds were tested for antimicrobial properties using disc diffusion methods. Results indicated that certain derivatives had significant zones of inhibition against Staphylococcus aureus and Candida albicans .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide?
Methodological Answer:
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives. A key intermediate, 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine, can be prepared by reacting 3-nitrophenyl thiosemicarbazide with benzoyl chloride or brominated derivatives under reflux in anhydrous acetonitrile. Subsequent coupling with 3-bromobenzoyl chloride in pyridine at 273 K yields the target compound . Microwave-assisted synthesis under solvent-free conditions has also been reported to enhance reaction efficiency for analogous thiadiazoles .
Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?
Methodological Answer:
Characterization involves:
- FT-IR to confirm amide C=O (~1680 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹) stretches.
- 1H/13C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and bromine/NO₂-induced deshielding.
- Mass spectrometry (ESI/HRMS) for molecular ion peaks (e.g., [M+H]+) and isotopic patterns matching bromine .
- Elemental analysis to ensure stoichiometric C/H/N/S ratios.
Advanced: How can molecular docking elucidate the anticancer mechanism of this compound?
Methodological Answer:
Docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like AKT or ERK pathways. For example:
Prepare the ligand (compound) and receptor (e.g., AKT kinase, PDB ID: 1H10) in PDBQT format.
Define the active site using grid parameters (e.g., 20 ų box centered on catalytic residues).
Run docking simulations with Lamarckian genetic algorithms, analyzing pose clusters for hydrogen bonds (e.g., with Thr211 or Lys268) and hydrophobic interactions.
Validate results with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Cell line variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) using standardized MTT assays (48–72 hr exposure, 10–100 µM doses) .
- Assay conditions : Control for serum content, pH, and incubation time.
- Compound purity : Verify via HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
- Mechanistic overlap : Use pathway-specific inhibitors (e.g., PDGF-BB for AKT) to isolate targets .
Structural: What crystallographic approaches determine the molecular conformation?
Methodological Answer:
- Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELX software for refinement.
- Hydrogen atoms are added geometrically (C–H = 0.93–0.96 Å) and refined isotropically.
- Analyze torsion angles (e.g., thiadiazole vs. benzamide planes) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) using Mercury .
Advanced: How to design derivatives for enhanced pro-apoptotic activity?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃ at the benzamide para position) to increase lipophilicity and membrane permeability.
- Hybridization : Attach known pharmacophores (e.g., pyridine or furan) via Schiff base linkages to synergize apoptosis pathways .
- In silico screening : Use QSAR models (e.g., Topomer CoMFA) to predict IC₅₀ values against caspase-3/9 activation.
Basic: What in vitro assays evaluate anticancer potential?
Methodological Answer:
- MTT assay : Seed cells (5×10³/well), treat with 10–100 µM compound, and measure formazan absorbance (570 nm) after 48 hr .
- Cell cycle analysis : Use PI/RNase staining and flow cytometry to quantify G0/G1 vs. G2/M arrest .
- Apoptosis assays : Annexin V-FITC/PI dual staining to distinguish early/late apoptotic cells .
Advanced: How to optimize reaction conditions for high-yield synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Use triethylamine (1–2 eq.) to neutralize HCl during acyl chloride coupling .
- Microwave irradiation : Reduce reaction time (e.g., 15 min at 100°C vs. 6 hr conventional heating) .
Structural: How do hydrogen bonds stabilize the crystal lattice?
Methodological Answer:
Intermolecular N–H⋯O and C–H⋯O bonds (2.7–3.2 Å) form centrosymmetric dimers, stabilizing the lattice. For example, the amide N–H donates to a thiadiazole N acceptor, while methoxy C–H interacts with benzamide carbonyls. These interactions are visualized using CrystalExplorer .
Advanced: How to apply QSAR models for bioactivity prediction?
Methodological Answer:
Descriptor calculation : Use PaDEL-Descriptor for topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters.
Model training : Employ partial least squares (PLS) regression on a dataset of IC₅₀ values.
Validation : Assess via cross-validation (Q² > 0.6) and external test sets.
ADMET prediction : Use QikProp to optimize logP (2–5) and PSA (<140 Ų) for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
